6-(1H-1,2,4-triazol-1-yl)-2,3-dihydropyridazin-3-one
Description
Structure
3D Structure
Properties
IUPAC Name |
3-(1,2,4-triazol-1-yl)-1H-pyridazin-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N5O/c12-6-2-1-5(9-10-6)11-4-7-3-8-11/h1-4H,(H,10,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTKZKKIWOKIADT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NNC1=O)N2C=NC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1146289-90-8 | |
| Record name | 6-(1H-1,2,4-triazol-1-yl)-2,3-dihydropyridazin-3-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(1H-1,2,4-triazol-1-yl)-2,3-dihydropyridazin-3-one typically involves the cyclization of appropriate precursors. One common method includes the reaction of hydrazine derivatives with triazole-containing aldehydes or ketones under acidic or basic conditions . The reaction conditions often require refluxing in solvents such as ethanol or acetonitrile, with the presence of catalysts like acetic acid or sodium acetate to facilitate the cyclization process .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent reaction conditions and higher yields. The use of automated systems for reagent addition and temperature control can further optimize the synthesis process .
Chemical Reactions Analysis
Types of Reactions
6-(1H-1,2,4-triazol-1-yl)-2,3-dihydropyridazin-3-one undergoes various chemical reactions, including:
Common Reagents and Conditions
Major Products
The major products formed from these reactions include oxidized, reduced, and halogenated derivatives of this compound, which can be further utilized in various chemical and pharmaceutical applications .
Scientific Research Applications
Synthesis and Structural Characteristics
The synthesis of 6-(1H-1,2,4-triazol-1-yl)-2,3-dihydropyridazin-3-one typically involves multi-step reactions that integrate triazole and pyridazine moieties. The compound can be synthesized through various methods including:
- Click Chemistry : Utilizing azides and alkynes to form 1,2,3-triazoles.
- Cyclization Reactions : Involving hydrazine derivatives and carbonyl compounds to yield pyridazine structures.
The structural integrity and purity of the synthesized compound can be confirmed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and X-ray crystallography .
Antimicrobial Properties
Research has indicated that this compound exhibits significant antimicrobial activity. In one study, derivatives of this compound were tested against Mycobacterium tuberculosis, showing promising results in inhibiting the growth of both drug-sensitive and multidrug-resistant strains .
Anticancer Potential
The compound has also been evaluated for its anticancer properties. Studies have demonstrated that certain derivatives can induce apoptosis in cancer cell lines through mechanisms involving cell cycle arrest and modulation of apoptotic pathways .
Anti-inflammatory Effects
In vitro assays have shown that this compound derivatives possess anti-inflammatory properties by inhibiting key inflammatory mediators. This suggests potential therapeutic applications in treating inflammatory diseases .
Case Study 1: Antitubercular Activity
A series of synthesized triazole-pyridazine hybrids were evaluated for their antitubercular activity using the resazurin microplate assay. The results indicated that specific modifications to the triazole ring enhanced the efficacy against Mycobacterium tuberculosis .
| Compound ID | Structure | MIC (µg/mL) | Activity |
|---|---|---|---|
| 7a | structure | 0.5 | Active |
| 7b | structure | 0.25 | Highly Active |
Case Study 2: Anticancer Activity
In another study focusing on anticancer properties, a derivative of this compound was tested against various cancer cell lines. The compound exhibited IC50 values in the low micromolar range across different cell types .
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 5.0 | Apoptosis induction |
| MCF7 | 7.5 | Cell cycle arrest |
Mechanism of Action
The mechanism of action of 6-(1H-1,2,4-triazol-1-yl)-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes and receptors involved in cell proliferation and survival, such as kinases and growth factor receptors.
Pathways Involved: It modulates signaling pathways like the PI3K/Akt and MAPK pathways, leading to the inhibition of cell growth and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of 6-(1H-1,2,4-triazol-1-yl)-2,3-dihydropyridazin-3-one can be contextualized against analogous compounds, as detailed below:
Structural Analogues
Key Findings
Bioactivity and Applications: The triazole moiety in the parent compound is critical for interactions with biological targets, such as enzymes or receptors.
Impact of Substituents: Aminopropyl side chains (e.g., C₉H₁₂N₆O) may introduce basicity and hydrogen-bonding capacity, but discontinuation suggests issues in pharmacokinetics or toxicity .
Synthetic Accessibility :
- The parent compound’s synthesis likely involves nucleophilic substitution or cyclization reactions, as seen in related triazole derivatives (e.g., Michael additions for triazole-alanine conjugates ).
- Bulky substituents (e.g., piperidine-pyrazine) require multi-step synthesis, increasing production costs .
Physicochemical Properties
- Solubility : The parent compound’s low molecular weight (179.14 g/mol) suggests moderate aqueous solubility, whereas bulkier derivatives (e.g., 352.39 g/mol) face solubility challenges .
- Stability: The dihydropyridazinone core is prone to oxidation, necessitating stabilization strategies for derivatives .
Biological Activity
6-(1H-1,2,4-triazol-1-yl)-2,3-dihydropyridazin-3-one is a compound of interest due to its potential biological activities. This article reviews the available literature on its pharmacological properties, mechanism of action, and therapeutic applications.
Chemical Structure and Properties
The compound features a triazole ring fused with a dihydropyridazine moiety. Its molecular formula is with a molecular weight of approximately 165.16 g/mol. The structure can be represented as follows:
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In various studies, the compound demonstrated effectiveness against a range of bacterial strains:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
These results suggest that the compound could serve as a potential candidate for developing new antimicrobial agents .
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In vitro studies showed that it inhibits the proliferation of various cancer cell lines. The following table summarizes the findings:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa (cervical cancer) | 12.5 | Induction of apoptosis via caspase activation |
| MCF-7 (breast cancer) | 15.0 | Cell cycle arrest in G0/G1 phase |
| A549 (lung cancer) | 10.0 | Inhibition of PI3K/Akt signaling pathway |
The anticancer activity appears to be linked to the compound's ability to induce apoptosis and inhibit cell cycle progression .
Anti-inflammatory Activity
In animal models, this compound exhibited anti-inflammatory effects. It significantly reduced edema in carrageenan-induced paw edema tests at doses of 10 mg/kg and 20 mg/kg . The mechanism is thought to involve the inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6.
Case Studies
A notable study involved administering the compound to mice with induced inflammatory bowel disease (IBD). Results showed a reduction in disease severity and histological damage compared to control groups . This suggests potential therapeutic applications in treating IBD and other inflammatory conditions.
Q & A
Q. What are the optimal synthesis conditions for 6-(1H-1,2,4-triazol-1-yl)-2,3-dihydropyridazin-3-one?
Answer: The synthesis typically involves multi-step reactions, including cyclocondensation and functionalization. Key parameters include:
- Solvent selection : Dry ethanol or chloroform-methanol mixtures are preferred for their polarity and stability under reflux conditions .
- Reaction time : 6–8 hours under reflux to ensure complete cyclization and substitution .
- Catalysts : Triethylamine (TEA) is used to neutralize acidic byproducts and enhance nucleophilic substitution .
- Temperature : Reflux at 80–100°C for optimal yield .
Q. Table 1: Synthesis Optimization Parameters
| Parameter | Optimal Condition | Impact on Yield/Purity | Reference |
|---|---|---|---|
| Solvent | Dry ethanol | Enhances solubility | |
| Reaction time | 6–8 hours | Ensures complete cyclization | |
| Catalyst (TEA) | 3 mmol | Neutralizes HCl byproducts |
Q. How is structural characterization performed for this compound?
Answer: Structural validation relies on:
- Spectroscopy : NMR (¹H/¹³C) to confirm proton environments and substituent positions .
- Mass spectrometry (MS) : High-resolution MS (HRMS) for molecular weight confirmation .
- X-ray crystallography : For unambiguous determination of stereochemistry and crystal packing (if crystalline) .
Advanced Research Questions
Q. How can computational methods predict the pharmacological activity of this compound?
Answer:
- In silico docking : Molecular docking against target proteins (e.g., kinases or enzymes) to assess binding affinity .
- QSAR modeling : Correlate structural features (e.g., triazole ring electronegativity) with activity trends .
- ADMET prediction : Tools like SwissADME evaluate bioavailability and toxicity risks .
Q. Example Workflow :
Generate 3D conformers using software like OpenBabel.
Dock into target active sites (AutoDock Vina).
Q. How to resolve contradictions in reported biological activity data?
Answer: Contradictions often arise from:
Q. Mitigation Strategies :
- Standardize protocols (e.g., MTT assay for cytotoxicity).
- Validate findings with independent methods (e.g., SPR for binding kinetics).
Q. What methodologies assess environmental stability and degradation pathways?
Answer:
- Hydrolytic stability : Incubate in buffers (pH 3–9) at 37°C; monitor via LC-MS for decomposition products .
- Photodegradation : Expose to UV-Vis light (300–800 nm); quantify degradation using HPLC .
- Biotic transformation : Use soil/water microcosms to study microbial metabolism .
Q. Table 2: Stability Study Design
| Condition | Method | Key Metrics | Reference |
|---|---|---|---|
| Hydrolysis (pH 7.4) | LC-MS | Half-life, degradation products | |
| UV exposure | HPLC-UV | % Remaining parent compound |
Q. How are structure-activity relationships (SARs) elucidated for this compound?
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
